An In-Depth Technical Guide to 4-(1-Propynyl)phthalic Anhydride: A Versatile Bifunctional Reagent for Drug Development
An In-Depth Technical Guide to 4-(1-Propynyl)phthalic Anhydride: A Versatile Bifunctional Reagent for Drug Development
Introduction
In the landscape of modern drug discovery and development, the demand for versatile chemical scaffolds that enable precise molecular construction is paramount. 4-(1-Propynyl)phthalic Anhydride, a molecule possessing two distinct and highly valuable functional groups, has emerged as a significant building block for researchers in medicinal chemistry and bioconjugation. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an exploration of its key reactions, and a forward-looking perspective on its applications, particularly in the construction of sophisticated therapeutic entities like antibody-drug conjugates (ADCs).
Core Molecular Attributes of 4-(1-Propynyl)phthalic Anhydride
4-(1-Propynyl)phthalic Anhydride is a crystalline solid distinguished by its bifunctional nature. It incorporates a terminal alkyne (the propynyl group) and a cyclic anhydride (the phthalic anhydride moiety). This unique combination allows for orthogonal chemical modifications, making it a powerful tool for sequential or one-pot multi-step syntheses.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1240685-26-0 | [1][2][3] |
| Molecular Formula | C₁₁H₆O₃ | [2][3][4] |
| Molecular Weight | 186.17 g/mol | [2][4][5] |
| IUPAC Name | 5-(Prop-1-yn-1-yl)-2-benzofuran-1,3-dione | [6][7] |
| Synonyms | 4-(Methylethynyl)phthalic Anhydride | [1][4] |
| Physical State | White to yellow to orange powder/crystal | [1] |
| Melting Point | 113-117 °C | [1][2][4] |
| Purity | >98.0% (GC) | [1][5] |
| Solubility | Soluble in Tetrahydrofuran (THF) | [4] |
| Sensitivity | Moisture sensitive | [2][4] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, a combination of spectral prediction tools and analysis of analogous structures allows for a reliable estimation of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks | Rationale |
| ¹H NMR | ~8.0-8.2 ppm (m, 2H, Ar-H), ~7.8 ppm (m, 1H, Ar-H), ~2.1 ppm (s, 3H, -C≡C-CH₃) | Aromatic protons are expected in the downfield region, with the methyl protons of the propynyl group appearing as a sharp singlet in the upfield region. |
| ¹³C NMR | ~163 ppm (C=O), ~140-120 ppm (Ar-C), ~90 ppm (-C≡C-), ~80 ppm (-C≡C-), ~5 ppm (-CH₃) | Carbonyl carbons will be significantly downfield. Aromatic and alkyne carbons will appear in their characteristic regions. The methyl carbon will be significantly upfield.[8] |
| IR (Infrared) | ~2250 cm⁻¹ (C≡C stretch, weak), ~1850 & 1770 cm⁻¹ (C=O stretch, anhydride), ~1600 cm⁻¹ (C=C stretch, aromatic) | The alkyne stretch is typically weak. The characteristic coupled symmetric and asymmetric stretches of the cyclic anhydride carbonyls are key diagnostic peaks. |
| Mass Spec (MS) | [M+H]⁺ = 187.03898 | Calculated for C₁₁H₇O₃⁺.[9] |
Synthesis of 4-(1-Propynyl)phthalic Anhydride
The most logical and efficient synthetic route to 4-(1-Propynyl)phthalic Anhydride is via a Sonogashira cross-coupling reaction.[10][11][12] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A plausible precursor for this synthesis is 4-bromophthalic anhydride or the more reactive 4-iodophthalic anhydride.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for Sonogashira coupling of aryl halides with propyne.[10][13]
Materials:
-
4-Iodophthalic anhydride (1.0 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (7.0 eq)
-
Propyne (commercially available in a lecture bottle or cylinder) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodophthalic anhydride, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF to dissolve the solids, followed by the amine base (e.g., triethylamine).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully bubble a slight excess (approximately 2 equivalents) of propyne gas through the cooled solution for 10-15 minutes.
-
Seal the flask and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(1-Propynyl)phthalic Anhydride.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.
-
Anhydrous Conditions: Phthalic anhydrides are sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid. Anhydrous solvents and reagents are crucial for high yields.
-
Copper(I) Co-catalyst: The copper(I) iodide facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Amine Base: The amine serves to neutralize the hydrogen halide (HI) generated during the reaction and to deprotonate the alkyne in the copper cycle.
-
Low-Temperature Addition of Propyne: Propyne is a gas at room temperature. Cooling the reaction mixture allows for its efficient dissolution and controlled reaction.
Key Reactions and Applications in Drug Development
The true utility of 4-(1-Propynyl)phthalic Anhydride lies in the orthogonal reactivity of its two functional groups. This allows for its use as a versatile linker or scaffold in the synthesis of complex biomolecules.
Phthalimide Formation: A Gateway to Amine Conjugation
The phthalic anhydride moiety readily reacts with primary amines to form phthalimides.[3][5] This reaction is robust, high-yielding, and proceeds under mild conditions. In drug development, this reaction is invaluable for several reasons:
-
Amine Protection: The phthalimide group is a stable protecting group for primary amines, masking their nucleophilicity during subsequent synthetic steps.[2][5]
-
Linker Attachment: If the amine is part of a larger molecule (e.g., a payload, a peptide, or a labeling agent), the phthalimide formation serves as a covalent linkage.
Mechanism of Phthalimide Formation: The reaction proceeds via a two-step mechanism. First, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the ring-opening and formation of a phthalamic acid intermediate. Upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered phthalimide ring.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The terminal propynyl group is a perfect handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][14] This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes. It forms a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.
Protocol for CuAAC "Click" Reaction: This protocol outlines a general procedure for conjugating an azide-containing molecule to 4-(1-Propynyl)phthalic Anhydride or its derivatives.[4][9][15]
Materials:
-
Alkyne-functionalized molecule (e.g., 4-(1-Propynyl)phthalic Anhydride derivative) (1.0 eq)
-
Azide-functionalized molecule (e.g., Azido-PEG-Drug) (1.1 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Solvent (e.g., water/t-butanol mixture, DMF)
Procedure:
-
Dissolve the alkyne- and azide-functionalized molecules in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
In another vial, prepare a premix of CuSO₄ and THPTA ligand.
-
Add the CuSO₄/THPTA premix to the solution of alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by chromatography or precipitation.
Trustworthiness of the Protocol:
-
Sodium Ascorbate: This reducing agent continuously regenerates the active Cu(I) catalyst from the more stable Cu(II) salt.[15]
-
THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and protecting biomolecules from oxidative damage.[9] This makes the reaction suitable for bioconjugation in aqueous environments.
Application Spotlight: Construction of Antibody-Drug Conjugates (ADCs)
The bifunctional nature of 4-(1-Propynyl)phthalic Anhydride makes it an exemplary candidate for the synthesis of linkers used in Antibody-Drug Conjugates (ADCs).[16][17] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.
In a hypothetical workflow:
-
The phthalic anhydride moiety can react with an amine-containing cytotoxic drug, forming a stable phthalimide linkage. This creates a "propynyl-linker-payload" intermediate.
-
Separately, a monoclonal antibody is functionalized with azide groups at specific sites.
-
The propynyl-linker-payload is then "clicked" onto the azide-modified antibody via a CuAAC reaction, resulting in the final ADC.
The triazole ring formed during the click reaction is highly stable and does not undergo enzymatic cleavage, contributing to the overall stability of the ADC in circulation. The phthalimide linkage can be designed to be stable or cleavable depending on the specific drug delivery strategy.
Safety and Handling
4-(1-Propynyl)phthalic Anhydride is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder. As it is moisture-sensitive, it should be stored under an inert atmosphere.
Conclusion
4-(1-Propynyl)phthalic Anhydride stands out as a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its dual reactivity allows for the elegant and efficient construction of complex molecular architectures through robust and well-established chemical transformations. The ability to sequentially or orthogonally modify its two functional groups opens up a myriad of possibilities for its application as a linker in bioconjugation, a scaffold in medicinal chemistry, and a key component in the development of next-generation therapeutics like ADCs. As the demand for precision and modularity in drug design continues to grow, the importance of such bifunctional building blocks will undoubtedly increase.
References
-
Warshel Chemical Ltd. 4-(1-Propynyl)phthalic Anhydride CAS 1240685-26-0. [Link]
-
PubChem. 4-(1-Propynyl)phthalic Anhydride. [Link]
-
PubChemLite. 4-(1-propynyl)phthalic anhydride (C11H6O3). [Link]
-
Brainly. What are the mechanisms of amine and phthalic anhydride in acetic acid?. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
- Poulsen, S. A., et al. "Click chemistry as a useful tool for developing hybrid CAIs." Journal of Enzyme Inhibition and Medicinal Chemistry 38.1 (2023): 2181335.
- Alterman, J. L., & Kraus, G. A. "A Convenient Procedure for Sonogashira Reactions Using Propyne." Synthesis 54.03 (2022): 655-657.
- Hong, V., et al. "Copper-catalyzed azide-alkyne click chemistry for bioconjugation." Current protocols in chemical biology 1.1 (2009): 239-261.
-
Wikipedia. Phthalimide. [Link]
-
NCERT. Amines. [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Semantic Scholar. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
ResearchGate. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- Li, J., et al. "Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides." ChemInform 45.32 (2014).
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). [Link]
- Choy, N., et al. "Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates." Journal of medicinal chemistry 54.10 (2011): 3631-3648.
- Wu, P., et al. "Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes." Polymers 13.16 (2021): 2755.
- Stoyanov, S., et al. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Molecules 23.6 (2018): 1408.
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
- Arano, Y., et al. "A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides.
-
ResearchGate. Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
University of Wisconsin. 13C NMR Chemical Shifts. [Link]
- Chudasama, V., et al. "Recent advances in the construction of antibody–drug conjugates.
- Google Patents. US4560773A - Process for preparing substituted phthalic anhydrides.
Sources
- 1. brainly.com [brainly.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
